TIP1 protein is primarily found in eukaryotic organisms, particularly in yeast and mammalian cells. It is classified under the family of proteins involved in the Target of Rapamycin signaling pathway, which is essential for cellular growth and metabolism. This protein interacts with various signaling molecules and participates in the regulation of translation initiation, thus influencing protein synthesis rates.
The synthesis of TIP1 protein can be achieved through various methods, including:
The molecular structure of TIP1 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that TIP1 has distinct structural motifs that facilitate its interaction with other proteins involved in the Target of Rapamycin pathway.
TIP1 participates in several biochemical reactions that are essential for cellular function:
The mechanism of action of TIP1 primarily involves its role in regulating protein synthesis through the Target of Rapamycin signaling pathway:
TIP1 exhibits several notable physical and chemical properties:
TIP1 has several applications in scientific research:
TIP1 (Tax-interacting protein 1) is an atypical PDZ domain-containing protein distinguished by its minimalist architecture. Unlike most PDZ proteins that incorporate multiple protein-interaction modules, TIP1 consists almost exclusively of a single PDZ domain (89 amino acids within a 124-amino-acid protein) [3] [9]. This domain binds type I PDZ ligands (typically terminating in -S/T-X-Φ, where Φ is a hydrophobic residue) through a conserved GLGF motif that forms a hydrophobic binding groove [3]. TIP1 acts as a scaffold antagonist, competitively inhibiting canonical multi-domain PDZ scaffolds like the mLin-7/CASK complex. For example, TIP1 disrupts Kir 2.3 potassium channel localization by outcompeting mLin-7 for binding to its C-terminal PDZ motif (ETSL), leading to channel endocytosis [3] [9].
Table 1: Documented TIP1 PDZ Ligands and Functional Outcomes
Ligand Protein | Binding Motif | Functional Consequence of TIP1 Binding | Reference |
---|---|---|---|
Kir 2.3 | ETSL | Displacement from basolateral membrane; endosomal targeting | [3] |
β-catenin | DSIWWET | Disruption of cell adhesion signaling | [1] |
Viral Tax protein | Unknown | Oncogenic modulation | [9] |
TIP1 orthologs exhibit significant evolutionary divergence. Mammalian TIP1 retains its minimal PDZ-only architecture and functions primarily in cell polarity regulation and cancer progression [3] [5]. In contrast, the S. cerevisiae ortholog (YBR067C) is classified as a putative lipase and lacks a canonical PDZ domain. Instead, it contains domains associated with lipid metabolism [7]. This functional shift is consistent with domain architecture evolution studies showing that:
AlphaFold predictions for human TIP1 (UniProt: O14907) show a classical PDZ fold with six β-strands (β1–β6) and two α-helices (α1–α2) forming a ligand-binding groove. Key features include:
While direct experimental data on TIP1 phosphorylation is limited in the provided sources, its PDZ domain contains predicted modification sites:
The S. cerevisiae TIP1 ortholog (YBR067C) undergoes O-linked mannosylation, a modification absent in mammalian TIP1. Key enzymes involved include:
Function | S. cerevisiae Enzyme | H. sapiens Ortholog | Sequence Identity | |
---|---|---|---|---|
ER α1,2-mannosidase I | Mns1 | MAN1B1 | 45% | |
Glucosidase II (α subunit) | Rot2 | GANAB | 38% | |
Oligosaccharyltransferase | Ost1–6 complex | OST-A/B complexes | 22–56% | [6] |
Unlike mammalian N-glycosylation, yeast O-mannosylation is essential for cell wall integrity. The TIP1 deletion in yeast alters cell wall composition, implying its modified form contributes to structural stability [7]. This functional divergence underscores how PTMs repurpose proteins across evolutionary lineages.
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